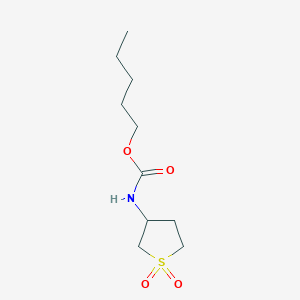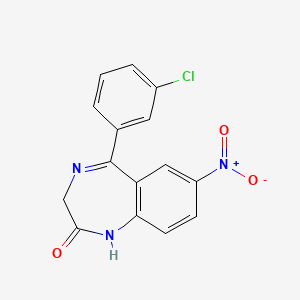![molecular formula C25H25N3O5 B3831260 5-[(2,2-dimethylpropanoyl)amino]-N,N'-bis(2-hydroxyphenyl)isophthalamide](/img/structure/B3831260.png)
5-[(2,2-dimethylpropanoyl)amino]-N,N'-bis(2-hydroxyphenyl)isophthalamide
Vue d'ensemble
Description
5-[(2,2-dimethylpropanoyl)amino]-N,N'-bis(2-hydroxyphenyl)isophthalamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as DAPI, which is an acronym for 4',6-diamidino-2-phenylindole. The compound is a fluorescent stain that is used in various applications, including cell biology, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of DAPI involves the binding of the compound to the minor groove of DNA. This results in a conformational change in the DNA, which leads to an increase in fluorescence intensity. DAPI has a high affinity for AT-rich regions of DNA, which allows for the selective staining of the nucleus.
Biochemical and Physiological Effects:
DAPI has no known biochemical or physiological effects on cells. It is a non-toxic compound that is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DAPI is its high affinity for AT-rich regions of DNA. This allows for the selective staining of the nucleus, which is essential for various applications in cell biology, biochemistry, and molecular biology. DAPI is also a non-toxic compound that is easy to use and produces bright fluorescence signals.
One of the limitations of DAPI is its inability to distinguish between live and dead cells. This can lead to false-positive results in experiments. In addition, DAPI is not suitable for use in fixed tissues, as it does not penetrate the tissue well.
Orientations Futures
The use of DAPI in scientific research is expected to continue to grow in the future. One area of research that is currently being explored is the development of new fluorescent stains that can be used in conjunction with DAPI to provide more specific staining of cells and tissues. In addition, the use of DAPI in 3D imaging is also being explored, as it has the potential to provide more detailed information about the structure of cells and tissues.
Conclusion:
In conclusion, 5-[(2,2-dimethylpropanoyl)amino]-N,N'-bis(2-hydroxyphenyl)isophthalamide, commonly known as DAPI, is a fluorescent stain that is widely used in scientific research. It is used to stain the nuclei of cells, allowing for the visualization of the nucleus under a fluorescence microscope. DAPI has a high affinity for AT-rich regions of DNA, which allows for the selective staining of the nucleus. It is a non-toxic compound that is easy to use and produces bright fluorescence signals. While DAPI has some limitations, its use in scientific research is expected to continue to grow in the future.
Applications De Recherche Scientifique
DAPI is widely used as a fluorescent stain in various applications, including cell biology, biochemistry, and molecular biology. It is commonly used to stain the nuclei of cells, as it binds to the minor groove of DNA. This allows for the visualization of the nucleus under a fluorescence microscope. DAPI is also used to stain chromosomes, allowing for the visualization of chromosomal abnormalities. In addition, DAPI is used in flow cytometry to analyze DNA content in cells.
Propriétés
IUPAC Name |
5-(2,2-dimethylpropanoylamino)-1-N,3-N-bis(2-hydroxyphenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-25(2,3)24(33)26-17-13-15(22(31)27-18-8-4-6-10-20(18)29)12-16(14-17)23(32)28-19-9-5-7-11-21(19)30/h4-14,29-30H,1-3H3,(H,26,33)(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNNKGWSMZROTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2O)C(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2-dimethylpropanoyl)amino]-N,N'-bis(2-hydroxyphenyl)benzene-1,3-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3831185.png)
![N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3831209.png)



![[(4-acetyl-2-nitrophenyl)thio]acetic acid](/img/structure/B3831227.png)
![2-[(carboxymethyl)thio]-5-nitrobenzoic acid](/img/structure/B3831234.png)

![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(5-methylbenzoic acid)](/img/structure/B3831244.png)
![4-{[2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B3831250.png)
![2-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B3831255.png)
![2-({3-[(diphenylacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3831258.png)
![4-{3-[(3-nitrobenzoyl)amino]benzoyl}phthalic acid](/img/structure/B3831267.png)
![N-methyl-1-pyridin-3-yl-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}propan-1-amine](/img/structure/B3831274.png)